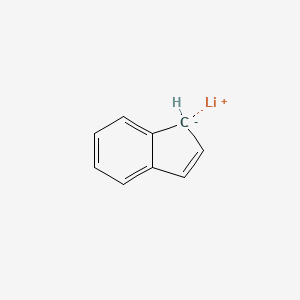

Lithium, 1H-inden-1-yl-

Description

Lithium, 1H-inden-1-yl- is an organolithium compound with the molecular formula C9H7Li. It is a derivative of indene, where the lithium atom is bonded to the 1-position of the indene ring. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions .

Properties

IUPAC Name |

lithium;1H-inden-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.Li/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWZPYPYUFXZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH-]1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455657 | |

| Record name | Lithium, 1H-inden-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20669-47-0 | |

| Record name | Lithium, 1H-inden-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-yllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, 1H-inden-1-yl- can be synthesized through the reaction of indene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity .

Industrial Production Methods

While specific industrial production methods for Lithium, 1H-inden-1-yl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Arylation Reactions

Indenyl lithium serves as a key intermediate in direct arylation processes. In HMPA-promoted reactions, it reacts with aryl fluorides to form 3-arylindenes through an aryne intermediate mechanism .

Reaction Mechanism :

-

Deprotonation : Indene is deprotonated by LDA (Lithium Diisopropylamide) to form indenyl lithium (I ).

-

C–F Bond Cleavage : Aryl fluorides undergo C–F bond cleavage in the presence of LDA, generating aryne (II ).

-

Addition-Isomerization : Indenyl lithium adds to the aryne, forming lithiated 1- or 3-arylindenes (III/IV ). The intermediate isomerizes to the thermodynamically stable 3-arylindene under basic conditions .

Optimized Conditions :

| Entry | Base (equiv) | HMPA (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 8 | LDA (3.0) | 2.0 | 60 | 65 |

| 9 | LDA (3.0) | 2.5 | 60 | 78 |

| 14 | LDA (3.5) | 2.5 | 30 | 89 |

Key factors:

-

HMPA enhances reactivity by coordinating lithium ions, stabilizing intermediates .

-

Lower temperatures (30°C) improve yields by minimizing side reactions .

Nucleophilic Substitution

Indenyl lithium participates in silicon-carbon bond-forming reactions with chlorosilanes:

Example Reaction :

Mechanism :

-

Nucleophilic attack by indenyl lithium on the electrophilic silicon center.

-

Elimination of LiCl completes the substitution.

Applications :

-

Synthesis of silicon-functionalized indenes for material science.

-

Requires inert conditions (e.g., THF solvent, -78°C to RT) to prevent oxidation.

Oxidation

Indenyl silicon derivatives (synthesized from indenyl lithium) can be oxidized to silanols or siloxanes using hydrogen peroxide:

Reduction

Lithium aluminum hydride (LiAlH) reduces silicon-indene bonds to yield hydrocarbon derivatives.

Metalation and Salt Formation

Indenyl lithium reacts with main-group metals to form stable salts:

Examples :

-

Sodium/Potassium Salts : Produced via transmetalation, though stereochemical outcomes vary .

-

Tin Derivatives : Reaction with trialkyltin chlorides forms 1:1 diastereomeric mixtures .

Structural Insight :

Comparative Reactivity

Stability and Handling

-

Air Sensitivity : Reacts with moisture and oxygen, requiring inert atmosphere storage .

-

Solvent Compatibility : Stable in THF and ethers; incompatible with protic solvents .

Lithium, 1H-inden-1-yl- demonstrates versatile reactivity in arylation, substitution, and metalation, making it indispensable in synthesizing functionalized indenes and silicon-containing materials. Optimized protocols using LDA/HMPA systems achieve high yields (up to 89%), while its air-sensitive nature necessitates strict handling protocols .

Scientific Research Applications

Lithium, 1H-inden-1-yl- has several applications in scientific research:

Organic Synthesis: It is used as a nucleophile in the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.

Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which Lithium, 1H-inden-1-yl- exerts its effects involves its role as a nucleophile. The lithium atom in the compound is highly reactive, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the transformation of the reactants into desired products. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Lithium, 1H-inden-2-yl-: Another organolithium compound where the lithium atom is bonded to the 2-position of the indene ring.

Lithium, 1H-naphthalen-1-yl-: A related compound where the lithium atom is bonded to the 1-position of the naphthalene ring.

Uniqueness

Lithium, 1H-inden-1-yl- is unique due to its specific reactivity and the position of the lithium atom on the indene ring. This positioning influences its nucleophilicity and the types of reactions it can undergo, making it distinct from other organolithium compounds .

Biological Activity

Lithium, specifically in the form of the compound Lithium, 1H-inden-1-yl-, has garnered interest in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Overview of Lithium's Biological Role

Lithium is primarily known for its use in treating bipolar disorder and depression. Its mechanisms of action are complex and involve multiple biological pathways. Notably, lithium has been shown to interact with various cellular components, including enzymes and membrane structures, influencing both neuronal and non-neuronal cells.

-

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) :

- Lithium is a well-known inhibitor of GSK3B, a critical enzyme involved in numerous cellular processes such as metabolism, cell differentiation, and apoptosis. It competes with magnesium for binding sites, thereby reducing GSK3B activity and altering downstream signaling pathways related to mood stabilization .

- Influence on Membrane Fluidity :

- Gene Expression Modulation :

Biological Activity Data

The biological activity of Lithium, 1H-inden-1-yl-, can be summarized based on various studies that evaluate its effects on different biological systems:

| Study | Biological Activity | Findings |

|---|---|---|

| Lopez-Corcuera et al. (1988) | Membrane Fluidity | Lithium treatment altered the fluidity of neural plasma membranes. |

| Singh et al. (2013) | Enzyme Inhibition | Identified lithium's role as a cofactor substitute in inositol monophosphatase. |

| Stambolic et al. (1996) | GSK3B Inhibition | Demonstrated lithium's inhibitory effect on GSK3B in vitro. |

| McQuillin et al. (2007) | Gene Expression | Found significant alterations in gene expression patterns due to lithium treatment. |

Case Studies

Case Study 1: Bipolar Disorder Treatment

- A clinical study evaluated the efficacy of lithium in patients with bipolar disorder, highlighting its ability to reduce manic episodes and stabilize mood over long-term treatment periods. The study reported a significant reduction in manic symptoms with an average lithium concentration maintained at therapeutic levels.

Case Study 2: Neuroprotective Effects

- In an experimental model using C6 glioma cells, lithium was shown to promote cell survival under stress conditions by modulating apoptotic pathways and enhancing mitochondrial function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.